(4-Fluoropyrimidin-2-yl)methanamine
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Overview
Description
(4-Fluoropyrimidin-2-yl)methanamine is an organic compound with the molecular formula C5H6FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorine atom at the 4-position of the pyrimidine ring and an amine group at the 2-position makes this compound unique and valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoropyrimidine with formaldehyde and ammonia under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (4-Fluoropyrimidin-2-yl)methanamine often involves large-scale chemical reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoropyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
(4-Fluoropyrimidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoropyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpyrimidin-2-yl)methanamine
- (4-Methoxypyrimidin-2-yl)methanamine
- (4-Phenylpyrimidin-2-yl)methanamine
Uniqueness
(4-Fluoropyrimidin-2-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C5H6FN3 |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
(4-fluoropyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C5H6FN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2 |
InChI Key |
GLWOTXOLNIJCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1F)CN |
Origin of Product |
United States |
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